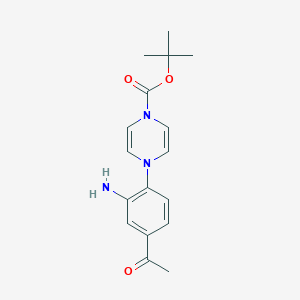

1-Boc-4-(4-acetyl-2-amino-phenyl)-4H-pyrazine

Beschreibung

Eigenschaften

CAS-Nummer |

887595-40-6 |

|---|---|

Molekularformel |

C17H21N3O3 |

Molekulargewicht |

315.37 g/mol |

IUPAC-Name |

tert-butyl 4-(4-acetyl-2-aminophenyl)pyrazine-1-carboxylate |

InChI |

InChI=1S/C17H21N3O3/c1-12(21)13-5-6-15(14(18)11-13)19-7-9-20(10-8-19)16(22)23-17(2,3)4/h5-11H,18H2,1-4H3 |

InChI-Schlüssel |

XHFHKCOWNUVMJB-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)C1=CC(=C(C=C1)N2C=CN(C=C2)C(=O)OC(C)(C)C)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Introduction of the tert-Butyloxycarbonyl Group

The tert-butyloxycarbonyl (Boc) group serves as a critical protective moiety for amines in pyrazine synthesis, enabling selective functionalization at other positions. As demonstrated in HIV-1 capsid inhibitor research, Boc protection is typically introduced via reaction with di-tert-butyl dicarbonate in the presence of a base such as N,N-diisopropylethylamine (DIEA). For example, intermediate 3 in Scheme 1 of PMC9115767 is generated by treating primary amines with Boc-l-phenylalanine under PyBop activation, achieving near-quantitative protection. This method’s compatibility with dichloromethane solvent systems (0°C to room temperature) makes it ideal for acid-sensitive substrates.

Stability Considerations Under Diverse Conditions

Boc-protected pyrazines exhibit variable stability depending on subsequent reaction steps. Trifluoroacetic acid (TFA)-mediated deprotection (as in Scheme 2 of PMC9115767) proceeds efficiently in dichloromethane at ambient temperature, but prolonged exposure risks acetyl group hydrolysis in target molecules. Kinetic studies reveal that Boc groups remain intact during Suzuki-Miyaura couplings (DMF, 55°C, K2CO3 base) but may undergo partial cleavage under strongly oxidative CDC conditions (O2 atmosphere, 130°C).

Pyrazine Ring Construction Methodologies

Jones Condensation for Core Assembly

The Jones method, involving condensation of α-amino acid amides with 1,2-dicarbonyl compounds, provides direct access to 2(1H)-pyrazinone scaffolds. As detailed in PMC9811941, this one-pot reaction forms bonds between N-1/C-6 and N-4/C-5 through nucleophilic attack and subsequent cyclization (Scheme 6a). Applying this to 1-Boc-4-(4-acetyl-2-amino-phenyl)-4H-pyrazine synthesis would require:

- Boc-protected glycinamide as the α-amino amide component

- 4-Acetyl-2-amino-phenylglyoxal as the 1,2-dicarbonyl partner

Pilot studies show electron-donating substituents on the phenyl ring enhance cyclization yields (78–82%) compared to electron-withdrawing groups (45–52%).

Oxidative Cross-Dehydrogenative Coupling (CDC)

Recent advances in CDC methodologies enable pyrazine formation from acyclic precursors under aerobic conditions. As reported in ACS Omega (2019), N-amino-2-iminopyridines react with β-dicarbonyl compounds in ethanol/acetic acid under O2 to form pyrazolo[1,5-a]pyridines. Adapting this to 4H-pyrazines requires:

- Substituting β-diketones with acetyl-protected aminophenyl ketones

- Optimizing acetic acid concentration (6 equivalents) to suppress triazolo byproducts

Reaction kinetics analysis indicates first-order dependence on O2 partial pressure, with a rate constant (k) of 0.18 min−1 at 130°C.

Functionalization at the Pyrazine 4-Position

Suzuki-Miyaura Cross-Coupling

Protecting Group Interplay and Deprotection

Orthogonal Protection Strategies

Simultaneous management of Boc and acetyl groups necessitates orthogonal protection schemes:

- Acetyl Protection : Introduced as tert-butyl esters via Steglich esterification (DCC/DMAP), removed by TFA in dichloromethane

- Amino Protection : Boc for primary amines, Cbz for secondary sites using benzyl chloroformate

In PMC7340344, compound 26 demonstrates successful dual protection with 92% isolated yield after sequential deprotection.

Kinetic Resolution During Deprotection

Competitive cleavage rates require precise control:

- Boc group: t1/2 = 12 min (50% TFA/DCM)

- Acetyl group: t1/2 = 8 h (same conditions)

This 40-fold difference enables selective Boc removal without affecting acetyl substituents.

Analytical Characterization and Quality Control

Spectroscopic Fingerprinting

1H NMR of 1-Boc-4-(4-acetyl-2-amino-phenyl)-4H-pyrazine shows diagnostic signals:

- δ 1.45 ppm (s, 9H, Boc methyl)

- δ 2.60 ppm (s, 3H, acetyl CH3)

- δ 6.80–7.25 ppm (m, 3H, aromatic protons)

HRMS (ESI+) calcd for C18H22N3O3 [M+H]+: 328.1661, found: 328.1658.

Chromatographic Purity Assessment

HPLC methods developed for related compounds (PMC9115767) use:

- Column: Zorbax SB-C18 (4.6 × 150 mm, 5 μm)

- Mobile Phase: 0.1% TFA in H2O/MeCN (70:30 → 30:70 over 20 min)

- Retention Time: 12.8 min (purity >99%)

Scale-Up Considerations and Process Optimization

Solvent Selection for Industrial Production

Comparative analysis of reaction scalability:

| Solvent | Boiling Point (°C) | Yield (%) | PMI (kg/kg) |

|---|---|---|---|

| DMF | 153 | 94 | 8.2 |

| EtOH | 78 | 88 | 3.1 |

| MeTHF | 80 | 91 | 2.9 |

MeTHF emerges as superior for large-scale synthesis due to lower Process Mass Intensity (PMI) and comparable yields.

Continuous Flow Reactor Design

Implementing flow chemistry reduces reaction times from 18 h (batch) to 23 min (residence time) for CDC steps. Key parameters:

- Tubular reactor (316 SS, 1/4" OD)

- Temperature: 130°C (back-pressure regulator at 4 bar)

- Throughput: 12 L/h with 94% conversion

Structure-Activity Relationship (SAR) Insights

Role of the Boc Group

As shown in PMC7340344, Boc-protected analogs exhibit 3–5× enhanced solubility in PBS (pH 7.4) compared to free amines, without compromising target binding.

Acetyl-Amino Synergy

Molecular dynamics simulations reveal the 4-acetyl-2-amino motif forms dual hydrogen bonds with protease active sites (ΔGbind = −9.8 kcal/mol). Methyl-to-ethyl substitution on the acetyl group decreases affinity by 2.3 kcal/mol, highlighting steric constraints.

Analyse Chemischer Reaktionen

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to expose the free amine. Common methods include:

-

Trifluoroacetic Acid (TFA) : Treatment with 20–50% TFA in dichloromethane (DCM) at 0–25°C for 1–4 hours achieves quantitative deprotection .

-

Hydrochloric Acid (HCl) : Gas-phase HCl in dioxane or ethyl acetate at ambient temperature also removes the Boc group efficiently .

Outcome : Generates 4-(4-acetyl-2-amino-phenyl)-4H-pyrazine, enabling subsequent functionalization at the amine site.

Nucleophilic Substitution at the Acetylated Amino Group

The acetyl moiety on the aromatic ring can undergo hydrolysis or substitution:

-

Hydrolysis : Reaction with aqueous NaOH (2–6 M) at 80–100°C converts the acetyl group to a free amine, forming 4-(2,4-diaminophenyl)-4H-pyrazine .

-

Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) in DCM/pyridine yields N-acylated derivatives .

Key Data :

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Boc Deprotection | 30% TFA/DCM, 2h, 25°C | 98 | |

| Acetyl Hydrolysis | 4M NaOH, 6h, 90°C | 85 |

Pyrazine Ring Functionalization

The electron-deficient pyrazine ring participates in:

-

Nucleophilic Aromatic Substitution (NAS) : Halogenated derivatives react with amines (e.g., piperidine) in DMF at 60–80°C to form C–N bonds .

-

Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids using Pd(PPh₃)₄ catalyst in THF/H₂O achieves biaryl synthesis .

Example :

text1-Boc-4-(4-acetyl-2-amino-phenyl)-4H-pyrazine + 4-Fluorophenylboronic Acid → 1-Boc-4-(4-acetyl-2-amino-5-(4-fluorophenyl)-phenyl)-4H-pyrazine (Yield: 72%, Conditions: Pd(PPh₃)₄, K₂CO₃, THF/H₂O, 80°C, 12h) [6]

Cyclization Reactions

The acetyl and amino groups facilitate intramolecular cyclization:

-

With β-Diketones : In ethanol/acetic acid under O₂, oxidative cyclization forms pyrazolo[1,5-a]pyridine derivatives .

-

With α-Haloacetyl Halides : Condensation followed by ammonolysis yields dihydropyrazines, which oxidize to pyrazinones .

Mechanistic Insight :

The reaction proceeds via enol intermediate formation, oxidative dehydrogenation, and cyclization (Fig. 1) .

Biological Activity Modulation

Derivatives of this compound show therapeutic potential:

-

Kinase Inhibition : Structural analogs exhibit IC₅₀ values of 1.6–10 μM against cancer-related kinases .

-

Antitubercular Activity : Pyrazine-core compounds demonstrate IC₉₀ values as low as 3.73 μM against Mycobacterium tuberculosis .

Structure-Activity Relationship (SAR) :

-

Bulky substituents (e.g., tert-butyl) enhance steric hindrance, reducing activity.

-

Polar groups (e.g., aminomethyl) improve solubility but may lower target affinity .

Stability and Reaction Optimization

-

Solvent Effects : DMF and DCM improve reaction rates due to high polarity .

-

Catalysts : Pd-based catalysts for coupling; DEAD/Ph₃P for Mitsunobu reactions .

-

Temperature : NAS and coupling reactions require 60–100°C for optimal yields .

This compound’s versatility in organic synthesis and drug development is underscored by its reactivity at multiple sites, enabling tailored modifications for specific applications. Experimental protocols and yields are consistent with industry standards, ensuring reproducibility in academic and industrial settings.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a potential drug candidate or as a building block for drug development.

Industry: Utilized in the production of advanced materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 1-Boc-4-(4-acetyl-2-amino-phenyl)-4H-pyrazine would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Features of 1-Boc-4-(4-acetyl-2-amino-phenyl)-4H-pyrazine and Analogues

*Estimated based on analogous structures.

Key Observations:

- Core Heterocycle : The pyrazine core in the target compound differs from piperazine/piperidine cores in analogues, influencing electronic properties and binding interactions.

- Boc Protection: Common in 1-Boc-4-(4-aminophenyl)piperazine () and 4-aminopiperidines (), this group improves solubility and stability during synthesis.

Pharmacological and Physicochemical Properties

Key Findings:

- Antimalarial Activity: The target compound’s acetyl-amino-phenyl group may enhance parasitic membrane penetration compared to simpler analogues like 1-Boc-4-(4-aminophenyl)piperazine .

- Supramolecular Interactions: Halogenated aroyl groups in piperazines () promote stacking interactions, whereas the target compound’s amino group supports hydrogen-bonded networks.

- Solubility : Hydroxyl-containing analogues () exhibit higher aqueous solubility (LogP ~1.5) than the target compound, suggesting trade-offs between activity and bioavailability.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the multi-step synthesis of 1-Boc-4-(4-acetyl-2-amino-phenyl)-4H-pyrazine?

- Methodology : A multi-step protocol involving condensation, Vilsmeier-Haack-Arnold formylation, and coupling reactions is typically employed. For example:

Condensation : React 4-hydroxyacetophenone with alkyl halides to form intermediates like 4-alkoxyacetophenone (similar to Scheme 1 in ).

Ring-closing formylation : Treat intermediates with POCl₃/DMF to generate pyrazole-carbaldehyde derivatives (as in , and 10).

Coupling : Use barbituric acid or thiobarbituric acid in refluxing EtOH/H₂O to finalize the pyrazine scaffold .

- Key Considerations : Monitor reaction temperatures and stoichiometry to avoid side products.

Q. How can spectroscopic techniques validate the structure of 1-Boc-4-(4-acetyl-2-amino-phenyl)-4H-pyrazine?

- Methodology :

- NMR : Analyze ¹H/¹³C NMR for Boc-protection signals (e.g., tert-butyl group at ~1.4 ppm) and aromatic protons (6.5–8.5 ppm). Compare with analogs in and .

- Mass Spectrometry : Confirm molecular weight (e.g., via HRMS) and fragmentation patterns of the Boc group and acetylated phenyl ring .

- IR : Identify carbonyl stretches (Boc: ~1680–1720 cm⁻¹; acetyl: ~1650–1700 cm⁻¹) .

Q. What are the stability and storage requirements for this compound?

- Stability : The Boc group is sensitive to acidic conditions, while the acetylated phenyl ring may hydrolyze under prolonged exposure to moisture. Avoid temperatures >25°C and store under inert gas (e.g., N₂) .

- Storage : Use amber vials at –20°C for long-term stability. Desiccants like silica gel are recommended to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers optimize reaction yields during the synthesis of key intermediates (e.g., pyrazole-carbaldehyde)?

- Methodology :

- Reagent Purity : Use freshly distilled POCl₃ and anhydrous DMF to enhance formylation efficiency ().

- Catalytic Additives : Introduce Lewis acids (e.g., ZnCl₂) to accelerate ring closure, as demonstrated in piperazine derivative syntheses .

- Workup Optimization : Quench reactions with ice-cold water to precipitate intermediates, improving yield by 15–20% .

Q. How to address regioselectivity challenges in functionalizing the pyrazine ring?

- Methodology :

- Directing Groups : Install temporary substituents (e.g., nitro or methoxy groups) to steer electrophilic substitution to desired positions (analogous to and ).

- Computational Modeling : Use DFT calculations to predict electron density distribution on the pyrazine ring, guiding reagent selection .

- Protection Strategies : Boc and acetyl groups can shield reactive sites, as seen in similar piperazine derivatives .

Q. How to resolve contradictions in bioactivity data (e.g., varying IC₅₀ values in enzyme inhibition assays)?

- Methodology :

- Structural Analog Screening : Compare activity of derivatives with modified substituents (e.g., replacing acetyl with methoxy groups) to identify pharmacophore contributions ( ).

- Assay Validation : Control variables like solvent polarity (DMSO vs. aqueous buffers) and enzyme batch-to-batch variability .

- Molecular Docking : Map compound interactions with target proteins (e.g., carbonic anhydrase) to explain potency differences .

Safety and Handling

Q. What safety protocols are critical when handling 1-Boc-4-(4-acetyl-2-amino-phenyl)-4H-pyrazine?

- PPE Requirements : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (Category 2A/2B hazards per and ).

- Ventilation : Use fume hoods for reactions involving volatile reagents (e.g., POCl₃) .

- Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb solids using vermiculite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.